1-Phenyl-cyclopropanecarbonyl chloride
Overview
Description
1-Phenyl-cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C10H9ClO and a molecular weight of 180.63 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The linear formula of this compound is C6H5C3H4COCl .Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the available resources, it is known that cyclopropanecarbonyl chloride can be used in the synthesis of various chemical building blocks .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.556 (lit.) and a density of 1.163 g/mL at 25 °C (lit.) . It has a boiling point of 108-110 °C/2 mmHg (lit.) .Scientific Research Applications
Reactions of Methylenecyclopropanes
Methylenecyclopropanes, when reacted with phenylsulfenyl chloride or phenylselenyl chloride, yield cyclobut-1-enylsulfanyl)benzene or (cyclobut-1-enylselanyl)benzene, along with ring-opened products in good total yields. These reactions take place at 0 degrees Celsius in various solvents, suggesting a pathway for generating structurally complex products from simpler cyclopropane derivatives. A plausible mechanism for these reactions has been proposed, indicating the potential for diverse synthetic applications (Le‐Ping Liu & M. Shi, 2004).
Intramolecular Reactions Catalyzed by PtCl2
In a study examining the catalytic activity of PtCl2, 5-(2-Furyl)-1-alkynes were reacted to produce phenols. The key intermediate identified was a cyclopropyl platinacarbene complex, suggesting the versatility of cyclopropane derivatives in catalysis and synthesis. This research demonstrates the utility of cyclopropane derivatives in facilitating complex transformations, leading to the formation of valuable chemical products (B. Martín‐Matute et al., 2003).
Development of Chiral Cyclopropane Units
The cyclopropane ring has been used effectively to restrict the conformation of biologically active compounds, thereby improving activity and facilitating the investigation of bioactive conformations. For instance, chiral cyclopropanes bearing two differentially functionalized carbon substituents were developed as key intermediates for synthesizing conformationally restricted analogues of histamine. This underscores the importance of cyclopropane derivatives in designing molecules with specific stereochemical requirements (Yuji Kazuta et al., 2002).
Safety and Hazards
1-Phenyl-cyclopropanecarbonyl chloride is classified as a skin corrosive substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment such as gloves and eye protection should be worn when handling this substance .
Properties
IUPAC Name |
1-phenylcyclopropane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSCREWKCZJMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375137 | |
Record name | 1-Phenyl-cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63201-02-5 | |
Record name | 1-Phenyl-cyclopropanecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63201-02-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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